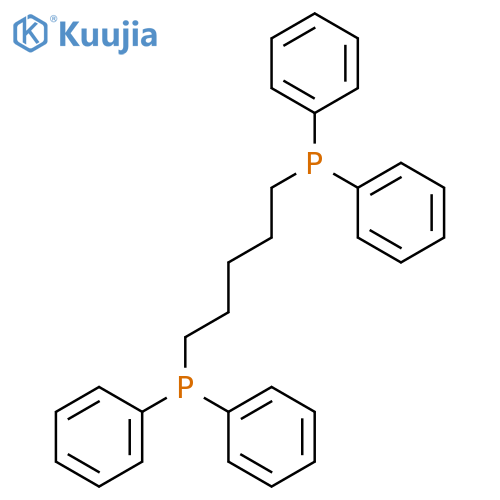

Cas no 27721-02-4 (1,5-Bis(diphenylphosphino)pentane)

1,5-Bis(diphenylphosphino)pentane 化学的及び物理的性質

名前と識別子

-

- 1,5-Bis(diphenylphosphino)pentane

- 5-diphenylphosphanylpentyl(diphenyl)phosphane

- 1,5-pentanediylbis[diphenylphosphine] DPPENT Pentamethylenebis[diphenylphosphine] dpppe

- DPPENT

- dpppe

- Pentamethylenebis(Diphenylphosphine)

- 1,5-pentanediylbis[diphenylphosphine]

- Pentamethylenebis[diphenylphosphine]

- Phosphine,1,5-pentanediylbis[diphenyl- (9CI)

- Phosphine, pentamethylenebis[diphenyl-(8CI)

- 1,5-Bis(diphenyphosphino)Pentane

- Phosphine, 1,5-pentanediylbis[diphenyl-

- 1,5-Pentanediylbis(diphenylphosphine)

- PubChem6549

- KSC491K2J

- 1,5-bis(dipenylphosphino)pentane

- MZFPAWGWFDGCHP-UHFFFAOYSA-N

- 1,5-bis(diphenylphosphanyl)pentane

- BCP2

- AS-14908

- J-504014

- MFCD00003052

- FT-0654710

- SCHEMBL240779

- AKOS007930071

- AC-4970

- AMY42214

- CS-W011601

- SY038267

- B1960

- 5-diphenylphosphinopentyl(diphenyl)phosphine

- BCP22571

- 27721-02-4

- A819169

- Phosphine, 1,1'-(1,5-pentanediyl)bis[1,1'-diphenyl-

- DTXSID80369900

- 1,5-bis-(diphenylphosphino)pentane

- CHEMBL68967

- 1,5-Bis(diphenylphosphino)pentane, 97%

- F10826

- 1,5-Bis(Diphenylphosphino)Pentane,97%

- [5-(diphenylphosphanyl)pentyl]diphenylphosphane

- DB-009462

- DTXCID40320936

-

- MDL: MFCD00003052

- インチ: 1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2

- InChIKey: MZFPAWGWFDGCHP-UHFFFAOYSA-N

- ほほえんだ: P(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])P(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 2953640

計算された属性

- せいみつぶんしりょう: 440.18200

- どういたいしつりょう: 440.182

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 6.9

じっけんとくせい

- 色と性状: 白色固体。空気中で安定する

- ゆうかいてん: 43.0 to 46.0 deg-C

- ふってん: 553.1℃ at 760 mmHg

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - ようかいど: Soluble in N,N-dimethyl formamide.

- PSA: 27.18000

- LogP: 6.42250

- ようかいせい: まだ確定していません。

1,5-Bis(diphenylphosphino)pentane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

- 福カードFコード:10-23

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

1,5-Bis(diphenylphosphino)pentane 税関データ

- 税関コード:29319090

1,5-Bis(diphenylphosphino)pentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 276165-1G |

1,5-Bis(diphenylphosphino)pentane, 98% |

27721-02-4 | 98% | 1G |

¥ 165 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014688-25g |

1,5-Bis(diphenylphosphino)pentane |

27721-02-4 | 97% | 25g |

¥151 | 2024-05-24 | |

| Ambeed | A137792-100g |

1,5-Bis(diphenylphosphino)pentane |

27721-02-4 | 97% | 100g |

$119.0 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801956-25g |

1,5-Bis(diphenylphosphino)pentane |

27721-02-4 | 97% | 25g |

¥289.00 | 2022-09-29 | |

| ChemScence | CS-W011601-25g |

1,5-Bis(diphenylphosphino)pentane |

27721-02-4 | >98.0% | 25g |

$44.0 | 2022-04-27 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 287997-5G |

1,5-Bis(diphenylphosphino)pentane |

27721-02-4 | 5g |

¥822.62 | 2023-12-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014688-1g |

1,5-Bis(diphenylphosphino)pentane |

27721-02-4 | 97% | 1g |

¥25 | 2024-05-24 | |

| BAI LING WEI Technology Co., Ltd. | 276165-5G |

1,5-Bis(diphenylphosphino)pentane, 98% |

27721-02-4 | 98% | 5G |

¥ 657 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101644-1g |

1,5-Bis(diphenylphosphino)pentane |

27721-02-4 | 97% | 1g |

¥29.90 | 2023-09-04 | |

| abcr | AB125630-25 g |

1,5-Bis(diphenylphosphino)pentane, 97%; . |

27721-02-4 | 97% | 25g |

€116.30 | 2023-06-24 |

1,5-Bis(diphenylphosphino)pentane 関連文献

-

József M. Tukacs,Márton Novák,Gábor Dibó,László T. Mika Catal. Sci. Technol. 2014 4 2908

-

Xiao Wei,Chao Xu,Hao Li,Xi Kang,Manzhou Zhu Chem. Sci. 2022 13 5531

-

Yukatsu Shichibu,Kai Suzuki,Katsuaki Konishi Nanoscale 2012 4 4125

-

Shang-Fu Yuan,Pei Li,Qing Tang,Xian-Kai Wan,Zi-Ang Nan,De-en Jiang,Quan-Ming Wang Nanoscale 2017 9 11405

-

Jiang Lou,Quannan Wang,Ping Wu,Hongmei Wang,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2020 49 4307

-

Xi Kang,Yongbo Song,Huijuan Deng,Jun Zhang,Bingjie Liu,Chensong Pan,Manzhou Zhu RSC Adv. 2015 5 66879

-

7. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243

-

Yun-Peng Xie,Yang-Lin Shen,Guang-Xiong Duan,Jun Han,Lai-Ping Zhang,Xing Lu Mater. Chem. Front. 2020 4 2205

-

Weijie Guo,Shutao Wu,Tao Wang,Qingxiao Xie,Yulian Duan,Siyuan Luo,Jianhui Wang,Xiaobo Yu Org. Chem. Front. 2018 5 1613

-

Mohammed Zain Aldin,Anthony Maho,Guillermo Zaragoza,Albert Demonceau,Lionel Delaude Dalton Trans. 2018 47 13926

1,5-Bis(diphenylphosphino)pentaneに関する追加情報

1,5-Bis(diphenylphosphino)pentane (CAS No. 27721-02-4): A Versatile Ligand in Homogeneous Catalysis

1,5-Bis(diphenylphosphino)pentane (CAS No. 27721-02-4), commonly abbreviated as dppp, is a chelating phosphine ligand that has gained significant attention in the field of homogeneous catalysis due to its unique structural and electronic properties. This compound consists of two diphenylphosphino groups attached to the 1 and 5 positions of a pentane chain, providing a flexible and sterically accessible environment for metal coordination.

The versatility of dppp has been extensively explored in various catalytic reactions, including hydrogenation, coupling reactions, and polymerization processes. Its ability to form stable complexes with a wide range of transition metals makes it an invaluable tool in synthetic chemistry and industrial applications.

Recent studies have highlighted the role of dppp in enhancing the efficiency and selectivity of catalytic processes. For instance, a study published in the Journal of the American Chemical Society demonstrated that dppp-based catalysts exhibit superior activity in the hydrogenation of unsaturated hydrocarbons compared to traditional phosphine ligands. The authors attributed this enhanced performance to the unique electronic properties of dppp, which facilitate the formation of highly active metal hydride species.

In addition to hydrogenation, dppp has shown promise in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. A research group at the University of California, Berkeley, reported that palladium complexes containing dppp ligands exhibit high catalytic activity and excellent functional group tolerance in Suzuki-Miyaura coupling reactions. This finding has significant implications for the synthesis of complex organic molecules and pharmaceutical intermediates.

The application of dppp extends beyond traditional catalytic reactions. Recent advancements in polymer science have explored the use of dppp-based catalysts in controlled radical polymerization techniques. A study published in Macromolecules demonstrated that nickel complexes containing dppp ligands can effectively mediate the controlled radical polymerization of styrene and methyl methacrylate, leading to well-defined polymers with narrow molecular weight distributions.

The structural flexibility and electronic properties of dppp also make it an attractive candidate for developing new catalysts with enhanced performance. Researchers at the Max Planck Institute for Chemical Energy Conversion have synthesized novel bimetallic complexes featuring dppp ligands and demonstrated their superior activity in electrocatalytic CO2 reduction reactions. These findings open up new avenues for sustainable energy conversion and storage technologies.

Beyond its applications in catalysis, dppp has also found use in analytical chemistry. Its strong coordination ability with various metal ions makes it a useful reagent for metal ion detection and separation. A study published in Talanta reported that dppp-based sensors exhibit high sensitivity and selectivity for detecting trace amounts of mercury ions in environmental samples.

In conclusion, 1,5-Bis(diphenylphosphino)pentane (dppp) (CAS No. 27721-02-4) is a versatile ligand with a wide range of applications in homogeneous catalysis, polymer science, and analytical chemistry. Its unique structural and electronic properties continue to drive innovative research and development efforts across multiple scientific disciplines. As new catalysts and materials are developed using this ligand, the potential for further advancements in synthetic chemistry and industrial processes remains promising.

27721-02-4 (1,5-Bis(diphenylphosphino)pentane) 関連製品

- 7688-25-7(1,4-Bis(diphenylphosphino)butane)

- 22949-84-4(Butyltriphenylphosphonium iodide)

- 19845-69-3(1,6-Bis(diphenylphosphino)hexane)

- 71501-08-1(Di-n-amylphenylphosphine)

- 41625-30-3(1,8-Bis(diphenylphosphino)octane)

- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)

- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)

- 293736-67-1(Berubicin hydrochloride)

- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)

- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)